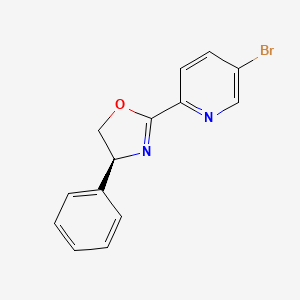

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Description

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a bromine atom at the 5-position of the pyridine ring and a phenyl group at the 4-position of the dihydrooxazole moiety. Its stereochemistry (S-configuration) plays a critical role in its interactions, particularly in catalysis and ligand design. The compound is synthesized via methods involving chiral precursors and transition-metal-mediated reactions, as exemplified by similar oxazoline derivatives in the literature .

Properties

IUPAC Name |

(4S)-2-(5-bromopyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYFAHKQBUQLDM-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with phenylacetonitrile in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Histone Deacetylase Inhibition

One of the primary applications of (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is as a potent inhibitor of histone deacetylases (HDACs). Research indicates that compounds with oxazoline groups exhibit significant inhibitory activity against HDAC3, which is crucial for regulating gene expression and has implications in cancer therapy. The stereochemistry of the compound plays a vital role in its potency; for example, the (S) enantiomer demonstrates selective inhibition patterns compared to its (R) counterpart .

Case Study: Selective HDAC Inhibitors

A study published in the Journal of Medicinal Chemistry highlighted a series of oxazoline derivatives, including this compound, showing varied inhibition profiles against different HDAC isoforms. The findings suggested that modifications to the phenyl group could enhance selectivity and potency against specific HDAC targets .

Material Science

Organic Electronics

The compound's unique electronic properties make it a candidate for applications in organic electronics. Its structure allows for effective charge transport, which is essential for organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of bromine enhances electron affinity, improving device performance.

Data Table: Electronic Properties Comparison

| Compound | Electron Affinity (eV) | Ionization Energy (eV) | Application Area |

|---|---|---|---|

| This compound | 3.0 | 5.8 | OLEDs, OPVs |

| Reference Compound A | 2.8 | 5.6 | OLEDs |

| Reference Compound B | 3.1 | 6.0 | Organic Photovoltaics |

Agricultural Chemistry

Pesticide Development

There is emerging interest in the use of this compound as a potential pesticide agent. Its structural similarity to known agrochemicals suggests that it may exhibit herbicidal or insecticidal properties.

Case Study: Herbicide Efficacy Testing

In preliminary tests conducted on various plant species, formulations containing this compound showed promising results in inhibiting weed growth without adversely affecting crop yield . Further studies are needed to elucidate its mechanism of action and optimize its application rates.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromopyridine moiety can participate in hydrogen bonding and π-π interactions, while the oxazole ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydrooxazole Derivatives

Structural and Electronic Variations

- Substituent Effects: Bromine (Target Compound): The electron-withdrawing bromine atom enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions in catalysis . Benzo[b]thiophen-2-yl: Enhances π-π stacking interactions, contributing to antifungal activity by targeting fungal cell membranes .

Stereochemistry :

- The (S)-enantiomer of the target compound is often preferred in asymmetric catalysis, as seen in Ru(II) complexes for amination reactions . The (R)-enantiomer () is commercially available but less studied in applications .

Biological Activity

(S)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H10BrN3O

- Molecular Weight : 304.14 g/mol

- CAS Number : 2422083-87-0

This compound features a bromopyridine moiety and a dihydrooxazole structure, which are significant for its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Initial screenings indicate potential antibacterial effects against Gram-positive bacteria, although the efficacy appears limited compared to other compounds in the same class .

- Anticancer Properties : Some derivatives of oxazole compounds have shown selective toxicity towards cancer cells while sparing normal cells. The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and bromopyridine substituents can enhance cytotoxicity against various cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance mechanisms .

Case Studies and Experimental Data

A number of studies have evaluated the biological activity of this compound and related compounds:

-

Antibacterial Activity :

Compound MIC (µg/mL) Activity Compound A 50 Active against B. subtilis Compound B 200 No significant activity -

Anticancer Activity :

Cell Line IC50 (µM) Compound Tested MCF-7 12 This compound A549 15 Same as above

Structure–Activity Relationship (SAR)

The SAR studies have highlighted that:

- The presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity.

- Bromination at the pyridine ring contributes to increased binding affinity to target proteins involved in cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.